4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

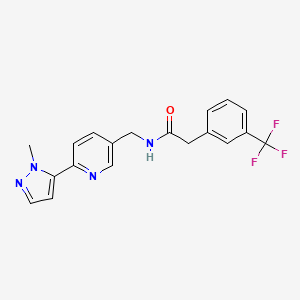

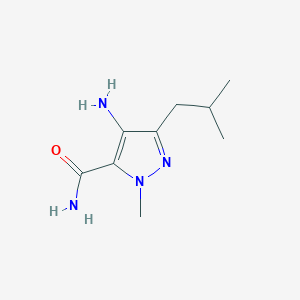

“4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide” is a chemical compound with the empirical formula C8H14N4O . It is also known as "4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCCc1nn(C)c(C(N)=O)c1N . This indicates that the molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22 . Its melting point is reported to be between 98-101 °C .Aplicaciones Científicas De Investigación

Cytotoxicity Studies

4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide and its derivatives have been a subject of interest in cytotoxicity studies. A study by Hassan, Hafez, and Osman (2014) synthesized and characterized 5-Aminopyrazole derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antibacterial Activity

Panda, Karmakar, and Jena (2011) explored the antibacterial activity of pyrazolopyridine derivatives, synthesizing compounds including 5-aminopyrazole carboxamide. They found moderate to good activity against various bacteria, suggesting potential applications in combating bacterial infections (Panda, Karmakar, & Jena, 2011).

Inhibitors of Parasitic Enzymes

A study by Zhang et al. (2014) utilized 5-Aminopyrazole-4-carboxamide as a scaffold to create selective inhibitors for calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. This demonstrates its potential in the development of targeted therapies against parasitic infections (Zhang et al., 2014).

Antitumor Activities

Research by Hafez et al. (2013) synthesized Pyrazolopyrimidines and Schiff Bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides and evaluated their in vitro antitumor activities. This study contributes to the understanding of their potential in cancer treatment (Hafez et al., 2013).

Synthesis of Polyamides

Wurtz, Turner, Baird, and Dervan (2001) discussed the Fmoc solid phase synthesis of polyamides containing pyrazole and imidazole amino acids, highlighting the role of these compounds in the development of synthetic ligands with high affinity and specificity for DNA (Wurtz, Turner, Baird, & Dervan, 2001).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-5(2)4-6-7(10)8(9(11)14)13(3)12-6/h5H,4,10H2,1-3H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDMDWBKLTXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1N)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid](/img/structure/B2979425.png)

![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)

![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/no-structure.png)

![2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide](/img/structure/B2979433.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2979440.png)

![Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2979441.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)